molecular formula C12H9N3S B3276953 4-(isoquinolin-1-yl)-1,3-thiazol-2-amine CAS No. 651042-73-8

4-(isoquinolin-1-yl)-1,3-thiazol-2-amine

Cat. No.: B3276953
CAS No.: 651042-73-8
M. Wt: 227.29 g/mol
InChI Key: YLNUDNTUPQXQBM-UHFFFAOYSA-N
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Description

4-(Isoquinolin-1-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines the structural features of isoquinoline and thiazole. Isoquinoline is a nitrogen-containing heterocycle known for its presence in many natural alkaloids, while thiazole is a sulfur and nitrogen-containing heterocycle. The combination of these two moieties in a single molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isoquinolin-1-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of isoquinoline derivatives with thioamides under acidic or basic conditions. For example, the reaction of isoquinoline-1-carbaldehyde with thiosemicarbazide in the presence of a base can yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Isoquinolin-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoquinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoquinoline or thiazole rings.

Scientific Research Applications

4-(Isoquinolin-1-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(isoquinolin-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, while the thiazole ring can interact with proteins and enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A nitrogen-containing heterocycle with various biological activities.

    Thiazole: A sulfur and nitrogen-containing heterocycle used in pharmaceuticals and agrochemicals.

    Benzothiazole: A fused heterocycle with applications in materials science and medicine.

Uniqueness

4-(Isoquinolin-1-yl)-1,3-thiazol-2-amine is unique due to the combination of isoquinoline and thiazole moieties in a single molecule. This structural feature imparts distinct chemical and biological properties that are not observed in the individual components. The compound’s ability to interact with multiple molecular targets makes it a versatile tool in scientific research.

Properties

IUPAC Name

4-isoquinolin-1-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-12-15-10(7-16-12)11-9-4-2-1-3-8(9)5-6-14-11/h1-7H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNUDNTUPQXQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298313
Record name 4-(1-Isoquinolinyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651042-73-8
Record name 4-(1-Isoquinolinyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651042-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Isoquinolinyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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